1,1-Dimethyl-1H-isoindol-3-amine is a heterocyclic compound belonging to the isoindole family. Its structure features a dimethyl group at the first position and an amine group at the third position of the isoindole ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be classified as an aromatic amine and is categorized under isoindole derivatives. Isoindoles are known for their diverse pharmacological properties, making them significant in drug development and organic synthesis. The chemical structure can be represented by the molecular formula and has a CAS number of 3468-11-9, which facilitates its identification in chemical databases .
The synthesis of 1,1-Dimethyl-1H-isoindol-3-amine can be achieved through various methods, primarily involving cyclization reactions. A notable approach includes the use of iodine-mediated cyclization of 2-vinylbenzamidine derivatives. This method allows for the formation of isoindole derivatives from readily available starting materials, providing a straightforward synthetic route .
The molecular structure of 1,1-Dimethyl-1H-isoindol-3-amine consists of a fused bicyclic system characterized by the following:
1,1-Dimethyl-1H-isoindol-3-amine participates in various chemical reactions due to the presence of the amine group, which can act as a nucleophile. Key reactions include:
These reactions are critical for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for 1,1-Dimethyl-1H-isoindol-3-amine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Its structural features suggest potential binding affinity to various targets, which could lead to pharmacological effects.
Research indicates that isoindole derivatives may exhibit activities such as:
Further studies are required to clarify these mechanisms and quantify their efficacy .
1,1-Dimethyl-1H-isoindol-3-amine exhibits several notable physical properties:
Chemical properties include:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
1,1-Dimethyl-1H-isoindol-3-amine has several applications in scientific research:
The versatility of this compound makes it valuable in both academic and industrial research settings .
Isoindole derivatives represent a structurally distinctive class of nitrogen-containing heterocyclic compounds that have progressively transitioned from chemical curiosities to privileged scaffolds in pharmaceutical design. Among these, 1,1-Dimethyl-1H-isoindol-3-amine exemplifies a targeted molecular innovation where strategic methylation at the N1 position confers unique physicochemical and pharmacological properties. Characterized by a bicyclic aromatic system comprising a fused benzene ring and a five-membered pyrrole-type ring with a geminal dimethyl substitution on the nitrogen and an amine group at the 3-position, this compound occupies a specialized niche within heterocyclic chemistry [5] [8]. Its emergence reflects a deliberate evolution from early isoindoline-based pharmacophores (notably phthalimide derivatives) toward structurally optimized analogs with enhanced biological relevance. The systematic N-alkylation approach evident in this derivative addresses inherent stability challenges while preserving the molecular recognition features essential for interacting with diverse biological targets—from enzymes to receptors implicated in cancer, neurological disorders, and inflammatory conditions [1] [9]. This structural optimization exemplifies contemporary medicinal chemistry’s iterative approach, where core heterocyclic scaffolds are rationally modified to fine-tune drug-like properties while leveraging historical knowledge of isoindole bioactivity.
The exploration of isoindole derivatives in therapeutic contexts spans over five decades, originating with the serendipitous discovery of thalidomide (an isoindoline-1,3-dione derivative) in the 1950s. Despite its infamous teratogenicity, thalidomide’s immunomodulatory and anti-angiogenic effects revitalized interest in the scaffold, leading to rationally designed analogs like lenalidomide and pomalidomide [1]. This resurgence underscored the pharmacophore’s versatility, driving systematic investigations into structurally related heterocycles, including isoindol-3-amines. Early research focused predominantly on unsubstituted or simply acylated isoindoles, but their inherent reactivity and instability limited pharmaceutical utility. The pivotal shift emerged with N-alkylation strategies, particularly geminal dimethyl substitution, which imparted significant steric and electronic stabilization while maintaining favorable π-conjugation across the bicyclic system [5] [8].
The 2010s witnessed accelerated methodological advances enabling efficient synthesis of previously inaccessible derivatives. Notably, Larock annulation and hypervalent iodine-mediated amination protocols facilitated the practical construction of 3-amino-substituted isoindoles, including 1,1-dimethyl variants [5]. Concurrently, biological screening revealed their promise beyond traditional applications:
Table 1: Key Milestones in Isoindole Derivative Development
| Time Period | Development | Therapeutic Area |
|---|---|---|
| 1950s–1960s | Thalidomide introduction (later withdrawn) | Sedative/Immunomodulator |
| 2000–2010 | Rational design of non-teratogenic immunomodulatory imide drugs (e.g., lenalidomide) | Oncology/Autoimmunity |
| 2015–2020 | Synthetic routes to N-alkylated isoindol-3-amines optimized | Broad-spectrum screening |
| 2020–Present | Identification of 1,1-dimethyl analogs as kinase & cholinesterase inhibitors | Oncology/Neurodegeneration |
These developments were paralleled by expanding biological evidence. For instance, isoindol-3-amine derivatives demonstrated in vitro activity against phosphoinositide 3-kinases (PI3Ks), crucial regulators of cell growth and survival in cancers [9]. Molecular docking studies attributed this to the scaffold’s ability to occupy the ATP-binding cleft while the 3-amino group formed critical hydrogen bonds. Similarly, derivatives exhibited cholinesterase inhibitory activity, suggesting potential for Alzheimer’s disease therapeutics, as evidenced by improved enzyme affinity upon N-methylation in related isoindoline-1,3-diones [1]. The trajectory from simple phthalimides to 1,1-dimethyl-1H-isoindol-3-amine thus reflects a convergence of synthetic innovation and target-driven design, positioning it as a versatile intermediate for next-generation therapeutics.
The molecular architecture of 1,1-Dimethyl-1H-isoindol-3-amine confers distinctive advantages over both its non-alkylated precursors and other bicyclic heterocycles. Its core consists of a fused aromatic system where a benzene ring shares two adjacent carbon atoms with a five-membered ring containing a tertiary amine (N1) and an exocyclic primary amine at C3. The geminal dimethyl substitution at N1 induces profound electronic and steric effects:
Structurally, the compound diverges significantly from classical isoindoline-1,3-diones (e.g., phthalimides), which feature two carbonyl groups. The replacement of one carbonyl with an imino (NH) group and the incorporation of a 3-amino substituent yield a hybrid pharmacophore capable of both hydrogen-bond donation (via the 3-NH₂) and π-stacking (via the planar aromatic system). This dual functionality underpins its versatility in molecular recognition. Key physicochemical parameters highlight its drug-like character:
Table 2: Comparative Molecular Properties of Select Isoindole Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP (Calcd.) |
|---|---|---|---|---|---|
| 1,1-Dimethyl-1H-isoindol-3-amine | 440099-31-0 | C₁₀H₁₂N₂ | 160.22 | 24.3 | 1.82 |
| 3-Amino-1H-isoindole (unsubstituted) | 22780-52-5 | C₈H₈N₂ | 132.16 | 38.0 | 1.45 |
| 1H-Isoindol-3-amine hydrochloride | 76644-74-1 | C₈H₉ClN₂ | 168.62 | 38.0 | 1.10* |
| 1-Imino-1H-isoindol-3-amine | 3468-11-9 | C₈H₇N₃ | 145.16 | 58.7 | 0.95 |
| 3-(2,6-Dimethylmorpholino)-1H-isoindol-1-imine | 93698-04-5 | C₁₄H₁₇N₃O | 243.30 | 48.7 | 1.35 |
Note: LogP altered by hydrochloride salt formation. PSA = Polar Surface Area. Data compiled from [2] [5] [6].
The scaffold’s planarity and rigidity facilitate deep penetration into hydrophobic enzyme pockets—a trait exploited in kinase inhibitor design. For example, in silico docking of 1,1-dimethyl-1H-isoindol-3-amine into the PI3Kγ active site reveals favorable π-stacking with Phe961 and hydrogen bonding between the 3-amino group and Val882 backbone carbonyl [9]. Furthermore, synthetic versatility allows derivatization at multiple positions: electrophilic aromatic substitution on the benzene ring (C4–C7), alkylation/acylation of the 3-amino group, or modification of the N1 methyl groups via dealkylation/realkylation strategies. This balance of stability, reactivity, and target engagement potential solidifies its role as a privileged structure in heterocyclic medicinal chemistry.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7